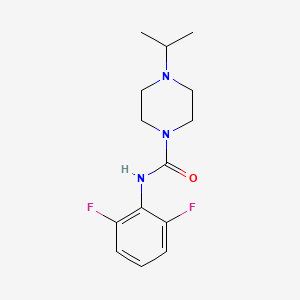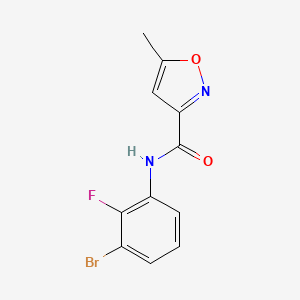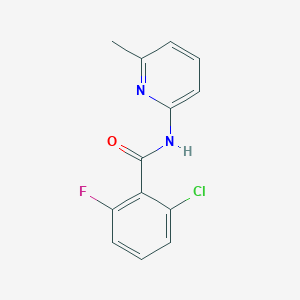![molecular formula C19H25FN6S B12241699 6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241699.png)
6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that features a unique combination of cyclopropyl, thiadiazole, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the piperidine ring, and the final coupling to form the desired compound.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiocarbonyl diimidazole under reflux conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of a suitable precursor, such as a pyridine derivative, in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the thiadiazole and piperidine intermediates with a fluorinated pyrimidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It can be used in the study of biological pathways and mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-cyclopropyl-N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H25FN6S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H25FN6S/c1-25(17-15(20)16(13-2-3-13)21-11-22-17)10-12-6-8-26(9-7-12)19-24-23-18(27-19)14-4-5-14/h11-14H,2-10H2,1H3 |
InChI Key |
MOYRYCWGDAXEDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NN=C(S2)C3CC3)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12241625.png)
![4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12241631.png)
![3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline](/img/structure/B12241634.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]methylamine](/img/structure/B12241636.png)
amino}pyridine-2-carbonitrile](/img/structure/B12241638.png)

![4-Methyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12241647.png)
![4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12241649.png)


![N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine](/img/structure/B12241670.png)
![2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B12241682.png)
![3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12241687.png)
![1-[(3-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12241690.png)
